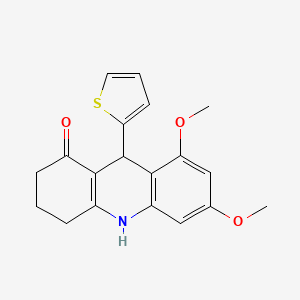
6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted aromatic compounds and thiophene derivatives, followed by cyclization and reduction steps to form the final acridine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated acridines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Acridine derivatives are known for their antimicrobial and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and thiophene groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
6,8-Dimethoxy-9-(2-thienyl)-2,3,4,9-tetrahydro-1H-xanthene-1-one: This compound shares structural similarities but differs in the core scaffold.
6,8-Dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one: Another structurally related compound with a different heterocyclic system.
Uniqueness
6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific combination of methoxy and thiophene substituents on the acridine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H19NO3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
6,8-dimethoxy-9-thiophen-2-yl-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C19H19NO3S/c1-22-11-9-13-18(15(10-11)23-2)19(16-7-4-8-24-16)17-12(20-13)5-3-6-14(17)21/h4,7-10,19-20H,3,5-6H2,1-2H3 |
InChI 键 |
ALBWOZKSJQVSCD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)

![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate](/img/structure/B15153380.png)

![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
![methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B15153397.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)

![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
![1-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153462.png)
![4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B15153471.png)
